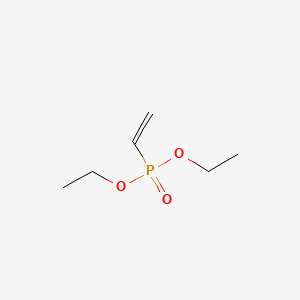
Diethyl vinylphosphonate
Cat. No. B1361785
Key on ui cas rn:
682-30-4
M. Wt: 164.14 g/mol
InChI Key: DREPONDJUKIQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05855867
Procedure details


A sample of 60% NaH in mineral oil (32 mmol) was placed in a 2-neck round bottom flask and charged with dry hexane (20 mL). This solution was allowed to stir for ten minutes, after which the hexane-mineral oil layer was completely removed. The flask was then charged with dry tetrahydrofuran (100 mL), followed by dropwise addition of 1,2-HS(C6H4)SH (14 mmol) with constant stirring. The resulting solution was cooled at 0° C. and BrCH2CH2P(O)(OC2H5)2 (30 mmol) was added dropwise with constant stirring over a period of 30 minutes. Excess NaH was quenched by addition of 50 mL of deionized water. The solution was extracted from the ethyl acetate (3×50 mL) and washed with a saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. Upon filtering, the solvent was removed in vacuo to afford 6 in 94% yield along with a trace amount of diethyl vinylphosphonate. The compounds were separated on a silica gel column (20 cm; 60 mesh) using 90:10 ethyl acetate to hexane solvent mixture. Removal of the solvent in vacuo, afforded compound 6 as a viscous, yellow-green oil with an overall yield of 91%. High resolution FAB/MS Anal. Calcd. for C18H32O6P2S2 : 470.1115; Found: [M+H+ ], m/z=471.1119. 1H NMR (CDCl3): δ 1.27 (t, 3JHH =9.0 Hz, 12H, OCH2CH3), 2.02 (m, 4H, PCH2CH2), 3.06 (m, 4H, PCH2CH2), 4.05 (m, 8H, OCH2CH3), 7.2 (m, 4H, C6H4). 13C NMR (CDCl3): δ 16.3 (d, 3JPC =6.0 Hz, OCH2CH3), 25.8 (d, 1JPC =136 Hz, PCH2CH2), 26.2 (s, PCH2CH2), 61.7 (d, 2JPC =6.0 Hz, OCH2CH3). 31P NMR (CDCl3): δ29.4 (s).

[Compound]
Name
oil
Quantity
32 mmol
Type
reactant
Reaction Step One

[Compound]
Name
1,2-HS(C6H4)SH
Quantity
14 mmol
Type
reactant
Reaction Step Two



Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Br[CH2:4][CH2:5][P:6]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])=[O:7]>CCCCCC>[CH:5]([P:6](=[O:7])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])=[CH2:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
32 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1,2-HS(C6H4)SH
|
|
Quantity
|
14 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCP(=O)(OCC)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the hexane-mineral oil layer was completely removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The flask was then charged with dry tetrahydrofuran (100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with constant stirring over a period of 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess NaH was quenched by addition of 50 mL of deionized water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted from the ethyl acetate (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Upon filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)P(OCC)(OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
